Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate typically involves the reaction of 2-bromobenzoyl chloride with ethyl piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The piperidine ring can undergo oxidation to form piperidinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and bases (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of piperidinone derivatives.
Scientific Research Applications
Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this intermediate .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[(2-phenoxy-3-pyridinyl)carbonyl]piperidine-4-carboxylate
- Ethyl 1-[(2-bromobutanoyl)piperidine-3-carboxylate
Uniqueness
Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate is unique due to the presence of the 2-bromophenyl group, which imparts specific reactivity and properties. This makes it a valuable intermediate for the synthesis of compounds with unique biological activities and material properties .
Properties
Molecular Formula |
C15H18BrNO3 |
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Molecular Weight |
340.21 g/mol |
IUPAC Name |
ethyl 1-(2-bromobenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-2-20-15(19)11-6-5-9-17(10-11)14(18)12-7-3-4-8-13(12)16/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI Key |
XXVGXKXTABGWMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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